Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C10H7BrN2O2S |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
methyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H7BrN2O2S/c1-15-10(14)8-5-16-9(13-8)6-2-7(11)4-12-3-6/h2-5H,1H3 |
InChI Key |
JRCODXASPGKTBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Condensation Method
A common approach involves the condensation of a suitable thiazole intermediate with a 5-bromopyridin-3-yl-containing reagent. This method leverages the nucleophilic or electrophilic sites on the thiazole and pyridine rings to form the carbon-carbon bond at position 2 of the thiazole.
- Step 1: Synthesis of thiazole-4-carboxylate methyl ester precursor.
- Step 2: Reaction with 5-bromopyridin-3-yl halide or organometallic derivative (e.g., boronic acid or stannane) under conditions promoting coupling.
This method is favored for its straightforwardness when suitable functional groups are present.
Cross-Coupling Reactions
Cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are widely employed for the construction of biaryl or heteroaryl-aryl bonds.
-
- Thiazole-4-carboxylate methyl ester with a halogen (e.g., bromine or iodine) at the 2-position.
- 5-Bromopyridin-3-yl boronic acid or organostannane derivative.
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are typically used.
-
- Base (e.g., K2CO3, NaOH)
- Solvents such as DMF, toluene, or dioxane
- Elevated temperatures (80-110 °C)
This approach offers high regioselectivity and yields, especially for complex heterocyclic systems.
Specific Example from Literature
While direct literature on this compound is limited, analogous compounds such as methyl 2-bromo-4-(pyridin-3-yl)thiazole-5-carboxylate have been synthesized by:
- Bromination: Introducing bromine at the 2-position of the thiazole ring.
- Esterification: Converting the corresponding carboxylic acid to the methyl ester.
This two-step process can be adapted for the target compound by selecting appropriate positional isomers and brominated pyridine derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Palladium catalysts for cross-coupling |
| Base | Potassium carbonate (K2CO3), Sodium hydroxide (NaOH) | Neutralizes acids, promotes coupling |
| Solvent | Dimethylformamide (DMF), Toluene, Dioxane | Polar aprotic solvents preferred |
| Temperature | 80–110 °C | Elevated to enhance reaction rate |
| Reaction Time | 6–24 hours | Depends on substrate reactivity |
| Purification | Column chromatography, recrystallization | To isolate pure product |
Optimization of these parameters is crucial to maximize yield and purity.
Analytical and Purification Techniques
- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy confirm the structure.
- Purification: Silica gel chromatography and recrystallization are standard.
High-performance liquid chromatography (HPLC) may be used to assess purity.
Summary Table of Preparation Routes
| Step | Methodology | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Thiazole precursor synthesis | Starting from thioamides and α-haloketones | Methyl thiazole-4-carboxylate ester |
| 2 | Bromination | N-Bromosuccinimide (NBS) or elemental bromine | Brominated thiazole intermediate |
| 3 | Cross-coupling (Suzuki) | Pd catalyst, base, 5-bromopyridin-3-yl boronic acid | Formation of C-C bond with pyridine ring |
| 4 | Purification | Chromatography, recrystallization | Pure this compound |
Research Findings and Notes
- The presence of the bromine atom on the pyridine ring allows further functionalization via cross-coupling reactions, making this compound a versatile intermediate.
- Electron-withdrawing effects of the bromine and pyridine nitrogen influence the reactivity of the thiazole ring, which must be considered during synthesis.
- Industrial synthesis may employ continuous flow reactors to optimize yield and purity by controlling reaction parameters precisely.
- While direct biological activity data is sparse, related thiazole derivatives exhibit antimicrobial and anticancer properties, highlighting the importance of efficient synthetic access to such compounds.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 5-position of the pyridine ring participates in cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C for 12 hours, yielding biaryl derivatives. This method achieves >75% conversion for electron-rich boronic acids .
-
Buchwald-Hartwig Amination : Forms pyridin-3-amine derivatives using Pd₂(dba)₃/Xantphos with amines (e.g., morpholine) in toluene at 100°C, achieving 60–85% yields .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification under basic or acidic conditions:
-
Hydrolysis : Treatment with NaOH in MeOH/H₂O (2:5) at 55°C for 1 hour converts the ester to the carboxylic acid (yield: 72–97%) .
-
Transesterification : Reacts with ethanol or deuterated methanol (CD₃OD) in refluxing conditions to form ethyl or d₃-methyl esters, respectively .
Amide Bond Formation
The carboxylic acid (post-hydrolysis) couples with amines via carbodiimide-mediated reactions:
-
EDC/HOBt Coupling : Reacts with amines (e.g., ethylenediamine) in DMF at room temperature, yielding amides with 43–95% efficiency. This method is critical for generating prodrug candidates .
| Amine | Coupling Agent | Yield | Application |
|---|---|---|---|
| Ethylenediamine | EDC/HOBt, DIPEA, DMF | 43–75% | HSET inhibitor development |
| 3-Aminopropanoic acid | HATU, DIPEA, DMF | 81–97% | Anticancer agent synthesis |
Heterocycle Functionalization
The thiazole ring participates in electrophilic substitutions and alkylation:
-
C4-Methyl Bromination : Reacts with NBS in CCl₄ under light to introduce bromine at the thiazole’s 4-position (yield: 50–65%) .
-
Cyclopropanation : Grignard reagents (e.g., iPrMgCl·LiCl) enable formylation at the thiazole’s 2-position, forming intermediates for further derivatization .
Biological Activity Modulation
Structural modifications impact bioactivity:
-
Anticancer Activity : Introduction of trifluoromethyl groups at C4 enhances cytotoxicity (GI₅₀: 1–69 nM against MV4-11 leukemia cells) .
-
Antimicrobial Activity : Hydrazide derivatives (e.g., compound 2 in ) show DNA-binding affinity and Gram-positive antibacterial effects.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Trifluoromethyl-substituted | C4-CF₃ | GI₅₀ = 1–69 nM (MV4-11) |
| Hydrazide analogue | Thiazole-4-carbohydrazide | DNA-binding, anti-B. subtilis |
Synthetic Challenges and Optimizations
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The thiazole ring is known for its biological activity, and the bromopyridine moiety can enhance the compound’s binding affinity to biological targets. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Halogen Effects (Br vs. Cl):
- Steric Impact : The 5-bromo substituent on pyridine introduces steric bulk, which may hinder binding in sterically constrained active sites compared to smaller 2- or 6-chloro analogues.
Ester Group Variations (Methyl vs. Ethyl):
Positional Isomerism (Pyridine Substituents):
Carboxylic Acid vs. Ester:
Aryl vs. Heteroaryl Substituents:
Research Implications
- Drug Design : The bromopyridinyl-thiazole scaffold (115311-43-8) is a promising lead for kinase inhibitors, leveraging bromine’s balance of steric and electronic effects.
- Synthetic Chemistry : Ethyl esters (e.g., 400776-17-2) are easier to hydrolyze to acids than methyl esters, facilitating prodrug strategies .
- Crystallography : SHELX programs have been critical in resolving the crystal structures of these compounds, ensuring accurate stereochemical assignments .
Biological Activity
Methyl 2-(5-bromopyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyridine moiety, characterized by the following molecular formula:
- Molecular Formula : C₉H₈BrN₃O₂S
- Molecular Weight : Approximately 273.15 g/mol
This unique structure contributes to its electronic properties and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing notable activity:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. This compound has shown promising results in vitro against various cancer cell lines. For instance, a study tested the compound against HepG2 hepatocellular carcinoma cells using MTT assays:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 12.5 µM |
| Control (Doxorubicin) | HepG2 | 10 µM |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
3. Anticonvulsant Activity
Thiazole derivatives are also noted for their anticonvulsant properties. The compound was evaluated in animal models for its efficacy in preventing seizures:
| Compound | Model Used | Effective Dose (mg/kg) |
|---|---|---|
| This compound | MES model | <20 mg/kg |
| Control (Ethosuximide) | MES model | 140 mg/kg |
The results indicate that the compound possesses significant anticonvulsant activity, potentially offering a new avenue for epilepsy treatment .
Case Studies and Research Findings
- Antimicrobial Study : A recent investigation into the antimicrobial properties of thiazole derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant pathogens .
- Anticancer Research : In vitro studies demonstrated that modifications to the thiazole structure could enhance cytotoxicity against cancer cells, with methyl substitution playing a critical role in increasing biological activity .
- Anticonvulsant Evaluation : The compound was tested in various seizure models, showing efficacy comparable to established anticonvulsants like ethosuximide, indicating its potential as a new therapeutic agent for epilepsy .
Q & A
Basic: What are the common synthetic routes for Methyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate, and how are intermediates characterized?
Answer:
The compound is typically synthesized via coupling reactions between brominated pyridine derivatives and functionalized thiazole precursors. A general approach involves:
- Step 1: Bromination of pyridine at the 3-position using NBS or Br₂ under controlled conditions to ensure regioselectivity .
- Step 2: Thiazole ring formation via Hantzsch synthesis, reacting thiourea derivatives with α-haloketones or esters. For example, methyl 2-aminothiazole-4-carboxylate intermediates are prepared by condensing methyl 4-chloroacetoacetate with thiourea .
- Step 3: Coupling the bromopyridine moiety to the thiazole ring using Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic aromatic substitution .
Characterization:
Intermediates are validated via -/-NMR (e.g., thiazole protons at δ 7.05–8.54 ppm and carbonyl carbons at ~161 ppm ), HRMS (mass accuracy <3 ppm ), and IR (C=O stretches at ~1700 cm⁻¹ ).
Basic: How is the solubility and stability of this compound assessed for in vitro assays?
Answer:
- Solubility: Predicted using computational tools (e.g., ALOGPS) based on topological polar surface area (TPSA ~93.45 Ų) and Log S values (-4.04, indicating moderate solubility in DMSO or methanol ). Experimental validation involves equilibrium solubility assays in PBS or simulated biological fluids.
- Stability: Tested under varying pH (2–9), temperatures (4–37°C), and light exposure. Stability is monitored via HPLC-UV over 24–72 hours. Storage recommendations include inert atmospheres (N₂) and low temperatures (2–8°C) to prevent ester hydrolysis .
Advanced: How can researchers optimize reaction yields when introducing the 5-bromopyridyl group to the thiazole core?
Answer:
Yield optimization requires addressing:
- Regioselectivity: Use directing groups (e.g., methoxy or amino) on pyridine to control bromination at the 3-position .
- Coupling Efficiency: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃). Evidence shows that bulky ligands improve steric hindrance tolerance in Suzuki couplings .
- Byproduct Mitigation: Monitor reaction progress via TLC or LC-MS. Purification challenges (e.g., brominated impurities) are resolved using gradient silica chromatography or preparative HPLC .
Advanced: How should discrepancies in NMR data between synthesized batches be resolved?
Answer:
Discrepancies (e.g., shifted thiazole protons or split peaks) may arise from:
- Tautomerism: Thiazole rings can exhibit keto-enol tautomerism, altering NMR shifts. Use D₂O exchange or --HMBC to confirm tautomeric states .
- Residual Solvents: Dry samples rigorously (e.g., lyophilization) and compare with literature (e.g., δ 3.86 ppm for methyl ester protons in CDCl₃ ).
- Stereochemical Purity: Employ chiral HPLC or NOESY to rule out enantiomeric contamination .
Advanced: What computational methods are used to predict the bioactivity of derivatives?
Answer:
- Docking Studies: Model interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. The bromopyridyl group’s electronegativity enhances binding to hydrophobic pockets .
- QSAR Modeling: Correlate substituent effects (e.g., Log P, TPSA) with activity. For example, higher Csp³ fractions improve metabolic stability .
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack at the thiazole C2 position) .
Advanced: How can researchers design derivatives to improve metabolic stability while retaining activity?
Answer:
- Ester Bioisosteres: Replace the methyl ester with amides or heterocycles (e.g., oxadiazoles) to reduce esterase susceptibility .
- Halogen Substitution: Fluorine at the pyridine 4-position enhances metabolic resistance without steric clash .
- Prodrug Strategies: Introduce phosphonate or glycoside moieties for targeted release in vivo .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR: -NMR identifies aromatic protons (pyridyl H: δ 8.54 ppm; thiazole H: δ 7.05–8.09 ppm), while -NMR confirms carbonyl (δ 161 ppm) and ester (δ 52 ppm) groups .
- HRMS: Exact mass confirmation (e.g., [M+H]⁺ at 398.92 m/z for C₁₃H₉BrClN₄O₂S ).
- IR: Ester C=O stretches at ~1700 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ .
Advanced: What strategies address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst Screening: Test Pd₂(dba)₃ with SPhos ligands for improved electron-deficient aryl coupling .
- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 20 minutes) while maintaining yields >90% .
- Protecting Groups: Temporarily protect reactive sites (e.g., Boc on amino groups) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
